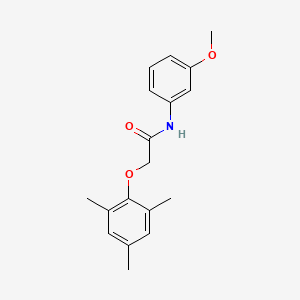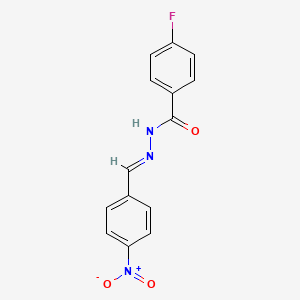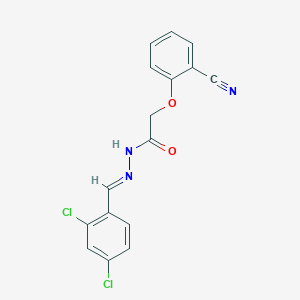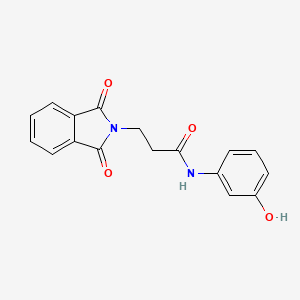
5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethyl-2-pyrimidinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethyl-2-pyrimidinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ACEPyH, and it belongs to the class of pyrimidine-based compounds. ACEPyH has been studied extensively for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory and analgesic agent.
作用機序
The mechanism of action of ACEPyH is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth. ACEPyH has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is required for the synthesis of DNA and RNA. By inhibiting this enzyme, ACEPyH can prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects:
ACEPyH has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, ACEPyH has been shown to have anti-inflammatory and analgesic effects. Studies have also suggested that ACEPyH may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of ACEPyH for lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new cancer therapies. However, ACEPyH has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, ACEPyH has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not yet known.
将来の方向性
There are several potential future directions for research on ACEPyH. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have suggested that ACEPyH may have neuroprotective properties, making it a promising candidate for the treatment of Alzheimer's and Parkinson's. Another area of interest is the development of new cancer therapies based on ACEPyH. Further studies are needed to fully understand the mechanism of action of ACEPyH and to evaluate its efficacy and safety in animal models and humans. Additionally, research on the long-term effects of ACEPyH on human health is needed to fully evaluate its potential as a therapeutic agent.
合成法
ACEPyH can be synthesized using a multi-step process that involves the condensation of 2,4-diaminopyrimidine with cyclohexanone, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The resulting compound is then treated with hydrogen chloride to obtain the hydrochloride salt of ACEPyH.
科学的研究の応用
ACEPyH has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its ability to inhibit the growth of cancer cells. Studies have shown that ACEPyH can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-10(15)13-9-16-14(17-11(13)2)18(3)12-7-5-4-6-8-12/h9-10,12H,4-8,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGFDCCRRBAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)N)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-aminoethyl)-N-cyclohexyl-N,4-dimethylpyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5530747.png)
![7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5530760.png)

![2-[(3,7-dimethyl-2-quinolinyl)amino]ethanol](/img/structure/B5530768.png)





![6-methyl-4-oxo-1-(2-phenylethyl)-2-[(phenylthio)methyl]-1,4-dihydro-3-pyridinecarboxylic acid](/img/structure/B5530804.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5530808.png)
![2-[(4-nitrobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5530837.png)

![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-3-methylisoxazole-4-carboxamide](/img/structure/B5530848.png)